(3R,5S)-Fluvastatin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO4/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30)/b12-11+/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLGEFLZQAZZCD-MCBHFWOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)O)O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020962 | |
| Record name | (3R,5S)-Fluvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93957-54-1, 155229-75-7, 93957-55-2 | |
| Record name | fluvastatin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3R,5S)-Fluvastatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fluvastatin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fluvastatin sodium hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Fluvastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
MW: 433.46. White to pale yellow powder. Hygroscopic. MP: 194-197 °C. Soluble in water, ethanol, methanol /Fluvastatin sodium salt/ | |
| Record name | Fluvastatin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8366 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Overview of Hmg Coa Reductase Inhibitors Stat in Scientific Context
HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase inhibitors, commonly known as statins, are a class of lipid-lowering medications that have revolutionized the prevention of cardiovascular disease. wikipedia.orgnih.gov These drugs are a cornerstone in the management of hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood. nih.gov
Statins act by competitively inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. wikipedia.orgdroracle.ai This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a rate-limiting step in the production of cholesterol within the liver. droracle.ainih.gov By blocking this enzyme, statins decrease the intracellular cholesterol concentration in the liver. This reduction in hepatic cholesterol leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream. droracle.ai
Beyond their primary cholesterol-lowering effects, research has revealed that statins possess pleiotropic effects, meaning they have multiple additional actions that contribute to their cardiovascular benefits. nih.govmdpi.com These effects include improving endothelial function, reducing inflammation, and stabilizing atherosclerotic plaques. mdpi.com
Statins can be broadly classified based on their origin and their physicochemical properties.
Classification of Statins:
| Classification Type | Categories | Examples |
| Origin | Natural | Lovastatin (B1675250) |
| Semi-synthetic | Pravastatin, Simvastatin (B1681759) | |
| Synthetic | Atorvastatin, Fluvastatin (B1673502) , Rosuvastatin, Pitavastatin | |
| Solubility | Lipophilic (fat-soluble) | Atorvastatin, Fluvastatin , Lovastatin, Pitavastatin, Simvastatin nih.govconsensus.app |
| Hydrophilic (water-soluble) | Pravastatin, Rosuvastatin nih.govconsensus.app |
Historical Perspective of Fluvastatin Development
The journey to the discovery of statins began with the identification of cholesterol as a key contributor to atherosclerosis in the mid-19th century. wikipedia.org It wasn't until the 1970s that the first HMG-CoA reductase inhibitor, mevastatin (compactin), was isolated from the fungus Penicillium citrinum. wikipedia.org This was followed by the discovery of lovastatin (B1675250) from Aspergillus terreus. nih.gov
Fluvastatin's development marked a significant departure from these naturally derived compounds. It was the first entirely synthetic HMG-CoA reductase inhibitor to be developed. drugbank.comnih.gov Patented in 1982 and approved for medical use in 1994, fluvastatin (B1673502) was the result of a targeted drug design approach aimed at creating a molecule that could effectively inhibit the HMG-CoA reductase enzyme. wikipedia.org Its development showcased the potential of rational drug design in creating effective therapeutic agents. An improved manufacturing process for fluvastatin was later developed, which allowed for a more cost-effective and higher-throughput production. acs.org
Significance of Fluvastatin As a Synthetic Statin in Research
Molecular Mechanism of HMG-CoA Reductase Inhibition
Fluvastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. drugbank.comnih.govnih.govnih.govaacrjournals.org This inhibition has a cascading effect on hepatic cholesterol metabolism and the regulation of low-density lipoprotein (LDL) receptors.
Competitive Inhibition of Mevalonate (B85504) Pathway
Fluvastatin competitively inhibits HMG-CoA reductase, the enzyme that catalyzes the conversion of HMG-CoA to mevalonate, a critical precursor in the synthesis of cholesterol. drugbank.comnih.govnih.govnih.gov By binding to the active site of HMG-CoA reductase, fluvastatin prevents the natural substrate, HMG-CoA, from binding, thereby halting the cholesterol synthesis cascade. nih.gov This competitive inhibition is highly selective and occurs primarily in the liver. drugbank.comnih.gov
The inhibition of the mevalonate pathway by fluvastatin is a cornerstone of its lipid-lowering effect. This pathway is responsible for the production of various isoprenoids, including cholesterol. By blocking this pathway at its rate-limiting step, fluvastatin effectively reduces the endogenous production of cholesterol in the liver.
Impact on Hepatic Cholesterol Synthesis Regulation
The inhibition of HMG-CoA reductase by fluvastatin leads to a significant reduction in intracellular cholesterol levels within hepatocytes. drugbank.comnih.govnih.gov This depletion of hepatic cholesterol triggers a compensatory response from the cell. The liver, being the central organ for cholesterol homeostasis, senses the reduced cholesterol levels and initiates a series of regulatory mechanisms to restore balance. This includes an upregulation of the synthesis of HMG-CoA reductase itself and, more importantly, an increase in the synthesis of LDL receptors.
Regulation of LDL Receptor Synthesis and Upregulation
The decrease in hepatic cholesterol concentration directly stimulates the synthesis and upregulation of LDL receptors on the surface of liver cells. drugbank.comnih.govnih.gov This process is mediated by sterol regulatory element-binding proteins (SREBPs), which are transcription factors that control the expression of genes involved in cholesterol metabolism. When intracellular cholesterol levels are low, SREBPs are activated and translocate to the nucleus, where they bind to the sterol regulatory elements in the promoter regions of genes like the LDL receptor gene, thereby increasing their transcription.
The resulting increase in the number of LDL receptors on hepatocytes enhances the clearance of LDL cholesterol from the bloodstream. drugbank.comnih.govnih.gov This increased uptake of LDL by the liver is the primary mechanism by which fluvastatin and other statins lower plasma LDL cholesterol levels.
Enantiomeric Specificity in Pharmacological Action
Fluvastatin is administered as a racemic mixture, meaning it consists of equal amounts of two enantiomers: (+)-3R,5S-fluvastatin and (-)-3S,5R-fluvastatin. drugbank.com Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement differs, which can lead to significant differences in their pharmacological activity.
Research has demonstrated that the pharmacological activity of fluvastatin is primarily attributed to the (+)-3R,5S enantiomer. drugbank.com This enantiomer is the more potent inhibitor of HMG-CoA reductase. In contrast, the (-)-3S,5R enantiomer exhibits significantly lower inhibitory activity.
Studies on the pharmacokinetics of fluvastatin enantiomers have revealed differences in their disposition in the body. For instance, the area under the plasma concentration-time curve (AUC) for (-)-3S,5R-fluvastatin has been observed to be higher than that for (+)-3R,5S-fluvastatin, indicating potential differences in their metabolism and/or elimination. nih.gov This enantiomeric specificity highlights the importance of stereochemistry in drug design and pharmacological action.
| Enantiomer | Pharmacological Activity |
| (+)-3R,5S-fluvastatin | High inhibitory activity against HMG-CoA reductase |
| (-)-3S,5R-fluvastatin | Low inhibitory activity against HMG-CoA reductase |
Interaction with LOX-1 Receptors
Beyond its effects on cholesterol synthesis, fluvastatin has been shown to interact with Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1). LOX-1 is a key receptor for oxidized LDL (ox-LDL), which plays a crucial role in the development of atherosclerosis.
Displacement of Oxidized LDL Binding
Fluvastatin, along with other statins, can directly interact with the LOX-1 receptor and displace the binding of ox-LDL. nih.govnih.govnih.gov This action is independent of its cholesterol-lowering effects. Molecular docking studies have revealed that statins can fit into a hydrophobic tunnel within the C-type lectin-like domain (CTLD) of the LOX-1 receptor. nih.govnih.gov
By occupying this site, fluvastatin prevents ox-LDL from binding to the receptor. nih.govnih.gov This inhibition of the ox-LDL/LOX-1 interaction has significant implications for mitigating the pro-atherogenic effects of oxidized lipoproteins. The binding of statins to the LOX-1 receptor has also been shown to stabilize the dimeric form of the receptor. nih.govnih.gov
| Compound | Interaction with LOX-1 | Effect on ox-LDL Binding |
| Fluvastatin | Binds to the C-type lectin-like domain | Displaces oxidized LDL |
| Oxidized LDL | Binds to the C-type lectin-like domain | Promotes atherosclerosis |
Molecular Docking and Simulation Studies
Molecular docking and simulation studies have provided significant insights into the binding of fluvastatin to its primary target, HMG-CoA reductase, as well as its interactions with other biological molecules. These computational techniques have been instrumental in understanding the structural basis of fluvastatin's inhibitory activity and its potential for broader pharmacological effects.
In silico analyses have demonstrated that fluvastatin exhibits a strong binding affinity for HMG-CoA reductase. niscpr.res.in Molecular docking studies have revealed that fluvastatin achieves a high docking score, indicating a favorable and stable interaction with the enzyme's active site. niscpr.res.in This binding is characterized by a network of interactions, including four hydrogen bonds and pi-cation interactions. niscpr.res.in A key interaction involves the formation of a salt bridge between fluvastatin and the amino acid residue Arg 590 of HMG-CoA reductase, a feature not observed with some other statins. niscpr.res.in The binding of fluvastatin is further stabilized by polar interactions with the "cis loop" of the enzyme, involving residues such as Ser 684, Asp 690, Lys 691, and Lys 692. proteopedia.org Additionally, hydrogen bond interactions with Glu 559 and Asp 767, along with van der Waals interactions with hydrophobic residues like Leu 562, Val 683, Leu 853, Ala 856, and Leu 857, contribute to the potent inhibition of HMG-CoA. proteopedia.org
Molecular dynamics simulations have also been employed to investigate the permeation of fluvastatin across cell membrane models. aip.orgnih.gov These studies have shown that fluvastatin, being a charged molecule, exhibits less selective behavior in crossing different membrane types compared to more lipophilic statins. nih.gov The insertion of fluvastatin into the lipid bilayer perturbs the membrane structure, leading to an increase in the area per lipid and a decrease in bilayer thickness and lipid order. nih.gov
Table 1: Molecular Docking Scores of Synthetic Statins with HMG-CoA Reductase
| Statin | Docking Score |
|---|---|
| Fluvastatin | -7.161 |
| Cerivastatin | -5.705 |
| Rosuvastatin | -5.688 |
Data from in silico analysis of competitive binding with HMG-CoA reductase. niscpr.res.in
Cellular Signaling Pathway Modulation
Fluvastatin's therapeutic effects extend beyond lipid reduction, involving the modulation of various intracellular signaling pathways that are critical in cell growth, proliferation, and survival.
The Ras-Braf-MEK-ERK pathway is a key signaling cascade that regulates cellular proliferation and survival. nih.gov Research has indicated that fluvastatin can suppress the Braf/MEK/ERK1/2 pathway. aacrjournals.orgnih.gov This inhibition has been observed to attenuate cell growth and induce apoptosis in non-small cell lung cancer (NSCLC) cells. aacrjournals.org The constitutive activation of this pathway, often due to genetic mutations in components like BRAF, is a hallmark of many cancers. nih.gov By inhibiting this pathway, fluvastatin demonstrates a potential anti-cancer effect.
The phosphatidylinositol 3-kinase (PI3-K)/Akt signaling cascade is another crucial pathway that governs cell survival, growth, and proliferation. Multiple studies have demonstrated that fluvastatin can inhibit this pathway. aacrjournals.orgnih.gov For instance, in renal tubular epithelial cells, fluvastatin has been shown to prevent injury induced by oxidized low-density lipoprotein (oxLDL) by inhibiting the PI3-K/Akt signaling pathway. nih.gov It achieves this by significantly decreasing Akt phosphorylation and activity in a dose-dependent manner. nih.gov The inhibition of the PI3-K/Akt pathway by fluvastatin has also been implicated in its ability to suppress the growth of non-small cell lung cancer cells. aacrjournals.org This inhibitory action on a key pro-survival pathway highlights a significant aspect of fluvastatin's pleiotropic effects.
A fundamental mechanism underlying the pleiotropic effects of statins, including fluvastatin, is the inhibition of isoprenoid synthesis. nih.gov By blocking HMG-CoA reductase, fluvastatin prevents the synthesis of mevalonic acid and, consequently, downstream isoprenoid intermediates such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govwikipedia.org
These isoprenoid intermediates are essential for the post-translational modification (prenylation) of a variety of signaling proteins, particularly the small GTP-binding proteins of the Ras superfamily, which include the Rho, Ras, and Rac families. aacrjournals.orgnih.gov Prenylation is crucial for the proper membrane localization and function of these proteins, which act as molecular switches in numerous cellular processes. nih.govahajournals.org
Rho proteins are involved in regulating the actin cytoskeleton, cell adhesion, and cell motility. wikipedia.org
Ras proteins are central to signaling pathways that control cell proliferation and differentiation. aacrjournals.org
Rac proteins play a role in regulating cell movement and the production of reactive oxygen species. wikipedia.org
By inhibiting the synthesis of FPP and GGPP, fluvastatin impairs the prenylation and subsequent function of these small GTP-binding proteins. aacrjournals.org This disruption of Rho, Ras, and Rac signaling contributes to many of the cholesterol-independent effects of fluvastatin, such as its anti-proliferative and anti-inflammatory properties. nih.govnih.gov For example, the inhibition of Rho and Rac geranylgeranylation is critical for the preservation of endothelial junction integrity. nih.gov
Efficacy Comparisons
The primary measure of a statin's efficacy is its ability to lower low-density lipoprotein cholesterol (LDL-C). Fluvastatin's potency in this regard has been extensively compared to other statins and different classes of lipid-modifying drugs.
Fluvastatin demonstrates a dose-dependent linear reduction in LDL cholesterol, total cholesterol, and triglycerides. nih.gov However, on a milligram-per-milligram basis, it is considered less potent than the other major statins. nih.govnih.gov
Vs. Atorvastatin: Atorvastatin is significantly more potent than fluvastatin. diva-portal.org Studies have shown that atorvastatin is about 12-fold more potent than fluvastatin in reducing LDL-C. nih.govconsensus.app Atorvastatin 10 mg has been shown to produce LDL-C reductions that are comparable to or greater than those achieved with fluvastatin 20 mg and 40 mg. nih.gov
Vs. Lovastatin (B1675250): In direct comparisons, lovastatin is significantly more effective than fluvastatin at lowering total and LDL cholesterol on a per-milligram basis. nih.gov A study comparing 20 mg doses of each found that lovastatin produced a greater reduction in both total cholesterol (-19.5% vs. -12.8%) and LDL-C (-27.6% vs. -18.2%). nih.govnih.gov However, another study found that fluvastatin 20 mg and lovastatin 20 mg were comparable in their ability to help patients reach their goal LDL-C levels. nih.gov
Vs. Pravastatin: Fluvastatin and pravastatin have been shown to be effective in lowering total and LDL cholesterol. researchgate.net In one study, fluvastatin led to a 30.2% reduction in LDL levels, compared to a 14.4% reduction with pravastatin in HIV-positive patients on HAART. researchgate.net The Adult Treatment Panel III (ATP III) guidelines suggest that fluvastatin 80 mg per day and pravastatin 40 mg per day produce similar LDL reductions of 35% and 34%, respectively, indicating a potential 2:1 dosing ratio. nih.gov
Vs. Simvastatin (B1681759): Simvastatin is considerably more effective than fluvastatin in lowering LDL-C and total cholesterol. nih.gov The relative potency of simvastatin to fluvastatin for reducing LDL-C has been estimated at 7.6. researchgate.net Studies have shown that simvastatin 10 mg is more effective than even the maximum recommended dose of fluvastatin (40 mg). researchgate.net Simvastatin at a 20 mg dose produced approximately double the LDL-C reduction of fluvastatin 20 mg. nih.gov
Vs. Rosuvastatin: Rosuvastatin is the most potent statin in terms of LDL-C reduction and is significantly more potent than fluvastatin. It is estimated to be about 46-fold more potent than fluvastatin at lowering LDL-C. nih.govconsensus.app
| Statin | Comparative LDL-C Lowering Potency vs. Fluvastatin | Notes |
|---|---|---|
| Atorvastatin | ~12x more potent | Atorvastatin 10mg is comparable to or greater than fluvastatin 20mg and 40mg. nih.gov |
| Lovastatin | Significantly more potent | Lovastatin 20mg showed a -27.6% LDL-C reduction vs. -18.2% for fluvastatin 20mg. nih.gov |
| Pravastatin | Similar efficacy at dose equivalence | A potential 2:1 dose ratio (80mg fluvastatin to 40mg pravastatin) is suggested for similar LDL reduction. nih.gov |
| Simvastatin | ~7.6x more potent | Simvastatin 10mg is more effective than fluvastatin 40mg. researchgate.net |
| Rosuvastatin | ~46x more potent | Considered the most potent statin for LDL-C reduction. consensus.app |
Fibric Acid Derivatives: When used as monotherapy, fluvastatin effectively lowers cholesterol and triglyceride levels. However, for patients with persistent high triglycerides, combination therapy with a fibric acid derivative like bezafibrate or fenofibrate (B1672516) can be more effective. Adding bezafibrate to fluvastatin therapy resulted in a more pronounced reduction in triglycerides (-47%) and total cholesterol (-15%) than fluvastatin alone. Similarly, a combination of fluvastatin and fenofibrate led to significantly greater reductions in LDL-C (-35%) and triglycerides (-32%) and a greater increase in HDL-C (+34%) compared to fluvastatin monotherapy.
Bile Acid Sequestrants: Co-administration of the bile acid sequestrant cholestyramine with fluvastatin significantly decreases the bioavailability and plasma concentration of fluvastatin, reducing its efficacy. If given concomitantly, the area under the curve (AUC) and maximum concentration (Cmax) of fluvastatin can be decreased by 89% and 96%, respectively.
Pharmacokinetic and Pharmacodynamic Differences Across Statins
The differences in chemical structure between statins lead to distinct pharmacokinetic and pharmacodynamic profiles, influencing their tissue selectivity, metabolism, and potential for interactions.
Statins can be broadly categorized as either lipophilic (fat-soluble) or hydrophilic (water-soluble), a property that critically influences their absorption, distribution, and how they enter cells.
Fluvastatin, atorvastatin, and simvastatin are considered lipophilic statins. This allows them to passively diffuse through cell membranes, which can lead to a decrease in their hepatoselectivity as they can enter non-hepatic tissues more readily.
Pravastatin and rosuvastatin are hydrophilic statins. They require active carrier-mediated transport to enter liver cells and have a reduced potential for uptake by peripheral cells, which is thought to contribute to their greater hepatoselectivity.
The liver is the primary target organ for all statins, as it is the main site for cholesterol synthesis and LDL catabolism. The degree of hepatic selectivity is an important factor, as cholesterol synthesis in extrahepatic tissues is necessary for normal cell function. While some sources describe fluvastatin as lipophilic, others characterize it as relatively hydrophilic compared to semi-synthetic statins, which contributes to its extensive absorption and near-complete extraction and metabolism by the liver. tandfonline.com
| Statin | Property | Cellular Uptake Mechanism | Hepatic Selectivity |
|---|---|---|---|
| Fluvastatin | Lipophilic | Passive Diffusion | Less selective |
| Atorvastatin | Lipophilic | Passive Diffusion | Less selective |
| Lovastatin | Lipophilic | Passive Diffusion | Less selective |
| Simvastatin | Lipophilic | Passive Diffusion | Less selective |
| Pravastatin | Hydrophilic | Active Transport | More selective |
| Rosuvastatin | Hydrophilic | Active Transport | More selective |
The metabolism of statins is a key differentiator, particularly concerning their interaction with the cytochrome P450 (CYP) enzyme system.
Fluvastatin is metabolized almost exclusively by the liver, primarily via the CYP2C9 isoenzyme. This specific metabolic route makes fluvastatin less prone to the numerous drug-drug interactions associated with the more common CYP3A4 pathway. While CYP2C9 is the main enzyme, other isoforms like CYP3A4 and CYP2C8 play a minor role in its metabolism.
Atorvastatin, lovastatin, and simvastatin are primarily metabolized by CYP3A4 . This makes them susceptible to interactions with a wide range of drugs that inhibit or induce this enzyme.
Pravastatin and rosuvastatin are not significantly metabolized by the CYP450 system. Pravastatin is excreted largely unchanged. This characteristic gives them a lower potential for CYP-mediated drug interactions.
| Statin | Primary Metabolic Pathway |
|---|---|
| Fluvastatin | CYP2C9 |
| Atorvastatin | CYP3A4 |
| Lovastatin | CYP3A4 |
| Simvastatin | CYP3A4 |
| Pravastatin | Not significantly metabolized by CYP450 |
| Rosuvastatin | Not significantly metabolized by CYP450 |
ATP-binding cassette (ABC) transporters are efflux pumps that actively move substances out of cells. They play a significant role in the disposition of statins in the liver and intestine. nih.gov
P-glycoprotein (P-gp/ABCB1): Fluvastatin is a substrate for P-gp. nih.gov
Breast Cancer Resistance Protein (BCRP/ABCG2): Fluvastatin is transported by BCRP. nih.gov This transporter is involved in limiting intestinal absorption and facilitating biliary excretion of several statins. nih.gov
Multidrug Resistance-Associated Protein 1 (MRP1): MRP1, which is expressed in skeletal muscle, transports both the active (3R,5S) and inactive (3S,5R) enantiomers of fluvastatin. This action may help reduce myocyte exposure to the drug.
Multidrug Resistance-Associated Protein 2 (MRP2): Studies have identified fluvastatin as a substrate for MRP2.
Multidrug Resistance-Associated Protein 3 (MRP3): Fluvastatin is transported by MRP3. This basolateral transporter may enhance the intestinal absorption and sinusoidal hepatic efflux of the drug. nih.gov
Multidrug Resistance-Associated Protein 4 (MRP4): Fluvastatin is a substrate for MRP4. nih.gov
Multidrug Resistance-Associated Protein 5 (MRP5): MRP5 transports both enantiomers of fluvastatin and may play a role in reducing its concentration in muscle cells.
Multidrug Resistance-Associated Protein 8 (MRP8): Specific studies detailing the interaction between fluvastatin and MRP8 are limited. MRP8 is known to be an amphipathic anion transporter. researchgate.net
In a comparative study, the efflux of several statins was characterized. nih.gov It was found that P-gp and BCRP transport atorvastatin, fluvastatin, pitavastatin, and rosuvastatin. nih.gov MRP3 transports atorvastatin, fluvastatin, pitavastatin, and to a lesser degree, pravastatin, while MRP4 transports fluvastatin and rosuvastatin. nih.gov
Pleiotropic Effects Across Statin Class
Statins, including fluvastatin, exert beneficial cardiovascular effects that may extend beyond their primary lipid-lowering action. nih.gov These non-lipid-related actions are termed "pleiotropic effects" and are a subject of extensive research. nih.govscienceopen.com The pleiotropic profile can vary among different statins, influenced by factors such as their chemical structure, lipophilicity, and metabolic pathways. fortunejournals.comnih.gov These effects are largely attributed to the inhibition of the synthesis of isoprenoid intermediates, like farnesyl pyrophosphate (FPP) and geranylgeranylpyrophosphate (GGPP), which are crucial for the function of intracellular signaling proteins such as Rho, Ras, and Rac. nih.govscienceopen.comahajournals.org
Key pleiotropic effects observed across the statin class include modulation of endothelial function, anti-inflammatory properties, and antioxidant effects. nih.govnih.gov Lipophilic statins, such as fluvastatin, simvastatin, and atorvastatin, are thought to enter extra-hepatic cells more readily by passive diffusion compared to hydrophilic statins like pravastatin and rosuvastatin, which may influence the extent of their pleiotropic effects in different tissues. nih.govahajournals.org However, hydrophilic statins also demonstrate significant pleiotropic effects, suggesting that mechanisms beyond simple tissue diffusion are involved. nih.gov
Anti-inflammatory Effects
Inflammation is a critical process in the development and progression of atherosclerosis. nih.gov Statins have been shown to modulate inflammatory responses, which contributes to their cardiovascular protective benefits. nih.govcapes.gov.br All statins exhibit anti-inflammatory properties, although quantitative differences exist among them. fortunejournals.com
One of the primary markers of inflammation used in clinical studies is the C-reactive protein (CRP). Research comparing different statins has shown varying efficacy in CRP reduction. For instance, a study comparing rosuvastatin and atorvastatin in patients with acute coronary syndrome found that while both statins significantly decreased CRP levels, rosuvastatin showed a more significant reduction (44%) compared to atorvastatin (35%). nih.gov Another study suggested that pitavastatin might be more beneficial than atorvastatin for reducing inflammation in patients with dyslipidemia. nih.gov The anti-inflammatory benefits of statins also include reducing the expression of major histocompatibility complex (MHC) class II molecules induced by interferon-gamma. mdpi.com
Table 1: Comparative Anti-inflammatory Effects of Various Statins
This table provides a summary of findings from comparative studies on the anti-inflammatory effects of different statins.
| Statin | Key Finding | Reference |
| Rosuvastatin | More effective in reducing C-reactive protein (CRP) levels (44% reduction) compared to atorvastatin (35% reduction) in acute coronary syndrome patients. | nih.gov |
| Atorvastatin | Effective in decreasing CRP levels (35% reduction) and Erythrocyte Sedimentation Rate (ESR) (12% reduction) over 4 weeks. | nih.gov |
| Pitavastatin | Suggested to be more beneficial than atorvastatin for reducing inflammation in patients with dyslipidemia. | nih.gov |
| Pravastatin | In combination with cilostazol, showed a superior anti-tumor necrosis factor (TNF) effect compared to combinations with clopidogrel. | karger.com |
| Simvastatin | Shown to inhibit vascular inflammation in animal models. | nih.gov |
Antioxidant Effects
Oxidative stress is a key contributor to the pathogenesis of atherosclerosis and other cardiovascular diseases. nih.govnih.gov Statins possess antioxidant properties that help restore redox homeostasis. mdpi.com These effects are achieved through several mechanisms, including the inhibition of pro-oxidant enzymes like NADPH oxidase, the upregulation of antioxidant enzymes, and the reduction of circulating oxidized low-density lipoproteins (oxLDL). nih.govmdpi.com
A comparative in vitro study assessed the total antioxidant activity of fluvastatin, atorvastatin, pravastatin, and simvastatin, highlighting that different statins possess varying degrees of direct antioxidant capabilities. capes.gov.br Statins can increase the expression and activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione peroxidase (GPx). mdpi.commdpi.com A systematic review and meta-analysis confirmed that statin treatment significantly increases the circulating concentrations of GPx and SOD. mdpi.com Simvastatin, for example, has been noted to increase levels of the antioxidant enzyme SOD. mdpi.com Fluvastatin treatment in a study on atherosclerotic rabbits prevented the diet-induced increase of key NADPH oxidase subunits, which contributes to its antioxidant effect. nih.gov
Table 2: Comparative Antioxidant Properties of Statins
This table summarizes research findings on the antioxidant mechanisms and effects of fluvastatin and other statins.
| Statin | Antioxidant Mechanism/Effect | Reference |
| Fluvastatin | Prevented increase in NADPH oxidase subunits (p22phox and gp91phox) in atherosclerotic rabbits. | nih.gov |
| Simvastatin | Increases levels of the antioxidant enzyme superoxide dismutase (SOD). | mdpi.com |
| General Statins | Inhibit pro-oxidant enzymes (e.g., NADPH oxidase). | nih.govmdpi.com |
| Upregulate antioxidant enzymes (e.g., SOD, GPx, catalase). | mdpi.commdpi.com | |
| Reduce circulating oxidized LDL (oxLDL) and markers like F2-isoprostane. | nih.gov |
Effects on Endothelial Function
Endothelial dysfunction, characterized by reduced bioavailability of nitric oxide (NO), is an early event in atherosclerosis. ahajournals.org Statins have been consistently shown to improve endothelial function, an effect that can be observed rapidly, sometimes before significant lipid-lowering occurs. ahajournals.orgahajournals.org This improvement is mediated by several mechanisms, including the upregulation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for NO production. nih.govahajournals.org Statins increase eNOS expression and activity, leading to enhanced NO bioavailability, which promotes vasodilation and inhibits platelet aggregation and leukocyte adhesion. ahajournals.orgnih.gov
Table 3: Comparative Effects on Endothelial Function
This table outlines the effects of various statins on endothelial function and related markers.
| Statin | Effect on Endothelial Function | Mechanism | Reference |
| Fluvastatin | Improves endothelial function and reduces plaque size in animal models. | Reduces NADPH oxidase activity. | nih.gov |
| Atorvastatin | Increases endothelial progenitor cells in patients with coronary artery disease. | Upregulates eNOS. | ahajournals.org |
| Significantly increased endothelial cell proliferation and migration under high flow. | - | ahajournals.org | |
| Pravastatin | Attenuated endothelial cell migration under high flow conditions. | - | ahajournals.org |
| General Statins | Improve vasomotor response to endothelium-dependent agonists. | Increase eNOS mRNA stability and phosphorylation; reduce caveolin-1. | nih.govahajournals.org |
| Promote re-endothelialization. | Mobilization of endothelial progenitor cells. | ahajournals.orgahajournals.org | |
| Decrease PAI-1 and increase t-PA in endothelial cells. | - | ahajournals.org |
Comparative Studies with Other Statins
Approved Medical Uses
Fluvastatin (B1673502) is indicated for the treatment of hypercholesterolemia and mixed dyslipidemia to lower total cholesterol, LDL cholesterol, and triglycerides, while increasing HDL cholesterol. nih.govmedlineplus.gov It is used as an adjunct to diet and exercise to reduce the risk of cardiovascular events such as heart attack and stroke in individuals with or at risk for heart disease. nih.govmedlineplus.gov In children and adolescents (ages 10-16) with heterozygous familial hypercholesterolemia, fluvastatin is used when dietary changes alone are insufficient. nih.govmayoclinic.org
Ongoing Research and New Applications
Research continues to explore other potential applications for fluvastatin. For instance, it is being investigated for its potential to reduce the risk of cardiovascular disease and blood clots in patients with Antiphospholipid Syndrome (APS). clinicaltrials.eu It is also used in heart and kidney transplant recipients to improve survival rates and prevent cardiovascular events. clinicaltrials.eu Studies have also examined its effects on reducing the need for coronary revascularization procedures in patients with coronary heart disease. drugbank.com
Methodological Considerations in Fluvastatin Research
Clinical Trial Design and Methodology
The clinical evaluation of fluvastatin (B1673502) has relied on a range of study designs to assess its impact on lipid levels and cardiovascular outcomes. These trials have been conducted in diverse patient populations, each with specific characteristics and risk factors.
Randomized, Double-Blind, Placebo-Controlled Studies
The gold standard for evaluating the efficacy and safety of new therapeutic agents is the randomized, double-blind, placebo-controlled trial. In this design, participants are randomly assigned to receive either fluvastatin or a placebo, and neither the participants nor the investigators know who is receiving the active drug. This approach minimizes bias and allows for a clear assessment of the drug's effects.
Numerous studies have employed this design to investigate fluvastatin. For instance, a multicenter trial involving 40 Latin-American patients with hypercholesterolemia and mild to moderate high blood pressure randomized participants to receive either 40 mg of fluvastatin or a placebo daily for eight weeks. nih.gov Another large-scale, randomized, double-blind, placebo-controlled study investigated the efficacy and safety of an extended-release 80 mg dose of fluvastatin in 1,229 elderly patients with primary hypercholesterolemia over a one-year period. nih.govresearchgate.net
The Assessment of Lescol in Renal Transplantation (ALERT) trial was a significant randomized, double-blind, placebo-controlled study that evaluated the effects of fluvastatin in 2,102 renal transplant recipients. acc.orgglobenewswire.comnih.gov Similarly, the Lescol Intervention Prevention Study (LIPS) was a randomized, double-blind, placebo-controlled study that enrolled 1,677 patients who had undergone a first percutaneous coronary intervention. medcentral.com
These studies, along with others, have consistently demonstrated the superiority of fluvastatin over placebo in modifying lipid profiles. nih.govnih.govahajournals.orgnih.gov The design of these trials typically involves a placebo run-in period to establish baseline measurements before randomization. karger.com
Open-Label and Dosage Titration Studies
In contrast to blinded studies, open-label trials are those in which both the researchers and participants know what treatment is being administered. These studies are often used to assess long-term safety and efficacy in a setting that more closely resembles clinical practice. Dosage titration studies, which can be open-label, involve adjusting the dose of the medication over time to achieve a specific therapeutic goal. medscape.com
Several open-label studies have been conducted with fluvastatin. For example, two open-label, uncontrolled, dose-titration studies evaluated the use of fluvastatin in pediatric patients with heterozygous familial hypercholesterolemia. medcentral.comfda.gov In these studies, the dose of fluvastatin was increased at regular intervals to reach a target cholesterol level. fda.gov Another open-label, dosage titration study involving 1,501 patients compared four different dosage regimens of fluvastatin over one year. medscape.com
A phase I, open-label, multi-centric trial was conducted to assess the safety of combining fluvastatin with celecoxib (B62257) in children with a specific type of brain tumor. anticancerfund.org This study also evaluated different doses of fluvastatin. anticancerfund.org Additionally, a bioequivalence study of an extended-release formulation of fluvastatin sodium was conducted as an open-label trial. veeva.com
Patient Population Selection
The selection of the patient population is a critical aspect of clinical trial design, as it determines the generalizability of the study's findings. Fluvastatin has been studied in a wide range of patient populations, each with unique characteristics.
Hypercholesterolemia: A primary focus of fluvastatin research has been on individuals with primary hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood. nih.govnih.govkarger.comnih.govclinicaltrials.govnih.gov Many trials have recruited patients with specific types of hypercholesterolemia, such as Type IIa or IIb. nih.gov
Elderly: The efficacy and safety of fluvastatin have been specifically evaluated in elderly patients (typically over 60 or 65 years of age), who often have multiple comorbidities and are at a higher risk for cardiovascular events. nih.govnih.govmedscape.comacc.org One study included 1,229 patients with a mean age of 75.5 years. nih.gov
Pediatric: Fluvastatin has been studied in pediatric patients, particularly those with heterozygous familial hypercholesterolemia, a genetic disorder that causes high cholesterol levels from a young age. medcentral.comfda.govfda.govhres.ca These studies have included children and adolescents between the ages of 9 and 16. medcentral.comfda.govfda.gov Another pediatric study investigated fluvastatin in combination with another drug for children with refractory brain tumors. anticancerfund.orgnih.govresearchgate.netnih.gov
Transplant Recipients: Due to the high risk of cardiovascular disease in transplant recipients, several studies have focused on this population. The ALERT trial, for instance, specifically enrolled renal transplant recipients. acc.orgglobenewswire.comnih.govhres.cadiva-portal.orgdiva-portal.org Fluvastatin has also been studied in heart transplant recipients. nih.govhres.caclinicaltrials.gov
Endpoints for Efficacy and Safety
Clinical trials for fluvastatin utilize specific endpoints to measure the drug's effectiveness and to monitor for any potential harm.
Efficacy Endpoints: The primary efficacy endpoint in most fluvastatin trials is the percentage change from baseline in low-density lipoprotein cholesterol (LDL-C). medscape.comfda.gov LDL-C is a well-established biomarker for cardiovascular disease risk. fda.gov Other common efficacy endpoints include changes in:
Total cholesterol (TC) nih.govnih.gov
High-density lipoprotein cholesterol (HDL-C) nih.gov
Triglycerides (TG) nih.gov
Apolipoprotein B (Apo B) and Apolipoprotein A-1 (Apo A-1) fda.gov
The ratio of TC to HDL-C fda.gov
In some trials, particularly those in high-risk populations, major adverse cardiac events (MACE) are used as a primary endpoint. MACE is a composite endpoint that can include cardiac death, non-fatal myocardial infarction, and coronary intervention procedures. acc.orgglobenewswire.comdiva-portal.org
Safety Endpoints: Safety is primarily assessed by monitoring the incidence of adverse events. Specific attention is paid to liver and muscle enzymes. Key safety endpoints include:
Elevations in liver transaminases (aspartate aminotransferase [AST] and alanine (B10760859) aminotransferase [ALT]) nih.govnih.govfda.govnih.gov
Elevations in creatine (B1669601) kinase (CK), an indicator of muscle damage acc.orgnih.govnih.gov
Reports of myalgia (muscle pain) mdedge.com
Preclinical Research Models and Techniques
Before a drug can be tested in humans, it undergoes extensive preclinical testing to evaluate its biological activity and potential toxicity. In vitro cell-based assays are a cornerstone of this early-stage research.
In Vitro Cell-Based Assays
In vitro studies using cultured cells provide a controlled environment to investigate the molecular mechanisms of a drug's action. For fluvastatin, these assays have been instrumental in understanding its effects beyond cholesterol synthesis.
One common technique is the cell viability assay , such as the MTT assay, which measures the metabolic activity of cells and can indicate whether a drug is cytotoxic. nih.gov This assay has been used to assess the effect of fluvastatin on various cell lines, including human keratinocyte cells (HaCaT). nih.gov
Researchers have also used cell-based assays to explore the "pleiotropic" effects of fluvastatin, which are effects that are independent of its lipid-lowering properties. For example, studies have shown that fluvastatin can inhibit the expression of certain chemokines (small proteins involved in inflammation) in cell lines. nih.gov Other in vitro work has demonstrated that fluvastatin can suppress the production of inflammatory markers in human vascular smooth muscle cells and endothelial cells. nih.gov
The MCF10A cell line series, which models the progression of breast cancer, has been used to study the potential of fluvastatin in cancer chemoprevention. researchgate.netnih.gov Colony formation assays, which measure the ability of single cells to grow into colonies, have been employed to assess the growth-inhibitory effects of fluvastatin in these cancer cell models. mdpi.com
Animal Models (e.g., Mouse, Rabbit)
In the preclinical assessment of fluvastatin, various animal models have been instrumental in elucidating its mechanisms of action and therapeutic potential beyond cholesterol reduction. Mice, rats, and rabbits are the most frequently utilized species in this research, each offering unique advantages for studying different pathological conditions. nih.govijper.orgglobalresearchonline.net
Rabbit Models: Rabbits, particularly when fed a high-cholesterol diet, are a well-established model for inducing atherosclerosis and are highly sensitive to this dietary manipulation. amegroups.org Research in this model has shown that fluvastatin can attenuate the inflammatory and thrombogenic potential of atherosclerotic lesions. ahajournals.org For instance, in cholesterol-fed rabbits, fluvastatin significantly reduced tissue factor (TF) and macrophage content within carotid intimal lesions by 50% each, a finding that was independent of its lipid-lowering effects. ahajournals.org This suggests a direct action on the vascular wall. ahajournals.org Further studies in hypercholesterolemic rabbits have demonstrated that fluvastatin can reduce the formation of atherosclerotic plaques in the aorta and decrease vascular superoxide (B77818) generation. nih.govnih.gov Combination therapy studies in rabbits have also been fruitful; when administered with losartan (B1675146), fluvastatin synergistically decreased the intimal and medial thickness of thoracic aortas and reduced macrophage infiltration in plaques. nih.gov Rabbit models have also been employed to study the hepatoprotective effects of fluvastatin, where it was shown to reduce paracetamol-induced liver damage. pjmhsonline.com
Mouse Models: Mouse models, including those genetically predisposed to certain diseases, are valuable for investigating the effects of fluvastatin on conditions like cancer and vascular disease. In a mouse model of triple-negative breast cancer, fluvastatin treatment significantly delayed tumor onset and reduced tumor incidence. mdpi.com Another study using a mouse model of vascular injury demonstrated that fluvastatin, particularly in combination with valsartan (B143634), effectively inhibited neointimal formation and the proliferation of vascular smooth muscle cells (VSMCs). ahajournals.org Research on acute myocardial infarction in mice revealed that fluvastatin could alleviate ischemia-induced myocardial injury and reduce apoptosis in the infarcted region. spandidos-publications.com
Rat Models: Rats are commonly used to investigate the effects of fluvastatin on liver pathology and vascular smooth muscle cell proliferation. In a rat model of non-alcoholic steatohepatitis (NASH), fluvastatin was found to reduce steatosis, fibrosis scores, and the expression of pro-inflammatory and pro-fibrogenic genes in the liver. nih.govfrontiersin.org It has been shown to attenuate hepatic steatosis-induced fibrogenesis by mitigating inflammation and oxidative stress. nih.gov Studies on cultured rat aortic smooth muscle cells have consistently shown that fluvastatin concentration-dependently decreases their proliferation. researchgate.net In rat models of myocardial ischemia-reperfusion injury, fluvastatin has been observed to provide cardioprotective effects, reducing myocardial injury and inflammatory responses. researchgate.net
The following table summarizes key findings from various animal model studies involving fluvastatin.
Interactive Data Table: Fluvastatin Research in Animal Models| Species | Model/Condition Studied | Key Findings |
|---|---|---|
| Rabbit | Cholesterol-fed, carotid artery injury | Fluvastatin reduced tissue factor and macrophage content in lesions by 50%, independent of cholesterol levels. ahajournals.org |
| Rabbit | High-cholesterol diet-induced atherosclerosis | Fluvastatin reduced atherosclerotic plaque formation and vascular superoxide generation. nih.govnih.gov |
| Rabbit | High-cholesterol diet | Combination of fluvastatin and losartan synergistically decreased aortic intimal and medial thickness and macrophage infiltration. nih.gov |
| Mouse | Vascular injury (femoral artery cuff) | Fluvastatin in combination with valsartan inhibited neointimal formation and vascular smooth muscle cell proliferation. ahajournals.org |
| Mouse | Spontaneous breast cancer (SV40 C3(1) TAg) | Fluvastatin alone delayed tumor onset and significantly reduced tumor incidence from 80% to 29%. mdpi.com |
| Mouse | Acute Myocardial Infarction | Fluvastatin alleviated myocardial injury, reduced apoptosis, and inhibited the RhoA/ROCK pathway. spandidos-publications.com |
| Rat | CDAA diet-induced NASH | Fluvastatin reduced liver steatosis, fibrosis, and expression of pro-inflammatory and pro-fibrogenic genes. nih.gov |
| Rat | Hepatocellular Carcinoma (DEN-induced) | Fluvastatin combined with sorafenib (B1663141) significantly reduced liver fibrosis and inhibited activation of hepatic stellate cells. oncotarget.com |
| Rat | Cultured Aortic Smooth Muscle Cells | Fluvastatin concentration-dependently inhibited cell proliferation. researchgate.net |
Histopathological Examinations
Histopathological examination is a critical methodological component in fluvastatin research, providing microscopic evidence of the drug's effects on tissue architecture and cellular morphology. These analyses are fundamental to confirming and contextualizing macroscopic findings and biochemical assays. Tissues are typically fixed, embedded in paraffin, sectioned, and stained, most commonly with hematoxylin (B73222) and eosin (B541160) (H&E), to visualize cellular details and pathological changes. ahajournals.orgpjmhsonline.com
In the context of atherosclerosis research in rabbit models, histopathology is used to quantify lesion characteristics. For example, after inducing atherosclerotic lesions, cross-sections of arteries are stained to measure intimal and medial thickness and to identify and quantify cellular components like macrophages and fibrotic tissue. ahajournals.orgnih.govjacc.org In a study on cholesterol-fed rabbits, histopathological analysis of carotid arteries revealed that fluvastatin treatment led to a significant 50% reduction in macrophage accumulation within the intimal lesions compared to controls. ahajournals.org Similarly, morphologic analysis of the aorta in rabbits on a high-fat diet showed that fluvastatin markedly reduced the formation of atherosclerotic plaques. nih.gov
In liver studies, histopathology is essential for assessing drug-induced injury or the therapeutic effects of fluvastatin on pre-existing liver disease. In a rat model of NASH, histological analysis of liver sections showed that fluvastatin treatment reduced steatosis and fibrosis scores. nih.gov Another study in rats with diethylnitrosamine-induced hepatocellular carcinoma demonstrated through Masson staining that the combination of fluvastatin and sorafenib significantly reduced the accumulation of collagen, indicating an anti-fibrotic effect. oncotarget.com Conversely, studies investigating potential toxicity have used histopathology to screen for adverse effects. For instance, in rats administered high doses of fluvastatin, histopathological examination of the liver revealed dose-dependent changes, including congestion in the portal vein, fibrosis, and inflammatory cell infiltration. cabidigitallibrary.org However, in a study of paracetamol-induced hepatotoxicity in rabbits, fluvastatin was shown to mitigate liver damage, with histological sections showing reduced degeneration, desquamation, and necrosis of liver cells compared to the paracetamol-only group. pjmhsonline.com
Cardiovascular studies also rely heavily on histopathology. In a mouse model of acute myocardial infarction, H&E staining of heart tissue from the fluvastatin-treated group showed reduced pathological changes and inhibited myocardial apoptosis compared to the untreated group. spandidos-publications.com In rats with ischemia-reperfusion injury, microscopic examination revealed that fluvastatin pretreatment led to only mild edema in the interstitial tissues of the heart, in contrast to the ruptured myocardial fibers and inflammatory infiltration seen in the untreated group. researchgate.net
The following table details findings from histopathological examinations in fluvastatin studies.
Interactive Data Table: Histopathological Findings in Fluvastatin Research| Organ/Tissue | Animal Model | Pathological Finding Without Fluvastatin | Effect of Fluvastatin |
|---|---|---|---|
| Carotid Artery | Rabbit (Cholesterol-fed) | Intimal lesion with significant macrophage accumulation and tissue factor expression. ahajournals.org | 50% reduction in both macrophage content and tissue factor in the lesion. ahajournals.org |
| Aorta | Rabbit (High-fat diet) | Formation of atherosclerotic plaques. nih.gov | Markedly reduced atherosclerotic plaque formation. nih.gov |
| Liver | Rat (NASH model) | Presence of steatosis and fibrosis. nih.gov | Reduced steatosis and fibrosis scores; decreased α-SMA protein expression. nih.gov |
| Liver | Rat (Hepatocellular Carcinoma) | Notable accumulation of collagen (fibrosis). oncotarget.com | Combination with sorafenib significantly reduced collagen accumulation. oncotarget.com |
| Liver | Rabbit (Paracetamol-induced toxicity) | Degeneration, desquamation, and necrosis of liver cells; dilated central veins. pjmhsonline.com | Significantly reduced paracetamol-induced liver damage; more normal hepatic sinusoidal appearance. pjmhsonline.com |
| Heart | Mouse (Myocardial Infarction) | Pathological changes and increased myocardial apoptosis. spandidos-publications.com | Alleviated ischemia-induced pathological changes and inhibited apoptosis. spandidos-publications.com |
| Heart | Rat (Ischemia/Reperfusion) | Partially ruptured and lysed myocardial fibers, inflammatory infiltration. researchgate.net | Mild edema observed in interstitial tissues, protecting against severe injury. researchgate.net |
Q & A
Basic Research Questions
Q. What experimental designs are recommended for assessing Fluvastatin’s impact on lipid profiles in patients with coronary artery disease?
- Methodological Answer : Use randomized, double-blind, placebo-controlled trials (RCTs) with long-term follow-up (e.g., 3–5 years). Include baseline stratification by lipid parameters (LDL-C, HDL-C) and comorbidities (e.g., diabetes). Measure outcomes such as cardiac death, nonfatal myocardial infarction, and revascularization rates. Ensure blinding and standardized lipid assays to minimize bias . For reproducibility, document inclusion/exclusion criteria (e.g., total cholesterol <270 mg/dL) and use intention-to-treat analysis .
Q. How can researchers validate Fluvastatin’s purity and stability in pharmaceutical formulations?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection at 235 nm, using a C18 column (e.g., 4.6 mm × 10 cm L1). Prepare standard solutions in methanol/water (70:30 v/v) and validate methods per ICH guidelines (e.g., linearity, precision, recovery rates). Monitor degradation products (e.g., fluvastatin anti-isomer) and ensure relative standard deviation (RSD) ≤2.0% .
Q. What statistical approaches are appropriate for analyzing Fluvastatin’s primary outcomes in RCTs?
- Methodological Answer : Use Kaplan-Meier survival analysis for time-to-event outcomes (e.g., MACE-free survival) and Cox proportional hazards models to report hazard ratios (HR) with 95% confidence intervals. Adjust for covariates like baseline LDL-C, age, and diabetes status. Validate assumptions (e.g., proportional hazards) via Schoenfeld residuals .
Advanced Research Questions
Q. How can contradictory findings on Fluvastatin’s HDL-C modulation be resolved?
- Methodological Answer : Conduct subgroup analyses stratified by baseline HDL-C levels and metabolic phenotypes (e.g., diabetic vs. nondiabetic). Use multivariate regression to isolate confounding factors (e.g., hepatic lipase activity, CETP mutations). For meta-analyses, pool data from trials with harmonized HDL-C measurement protocols and apply sensitivity analyses to address heterogeneity .
Q. What mechanisms underlie Fluvastatin’s selective reduction of small, dense LDL (sdLDL) in mixed dyslipidemia?
- Methodological Answer : Design in vitro studies to assess Fluvastatin’s inhibition of hepatic lipase and phospholipase A2/D, which influence LDL particle size. Use ultracentrifugation or gradient gel electrophoresis to quantify LDL subfractions. Pair these with kinetic studies tracking apoB-100 turnover in human hepatocytes .
Q. How should researchers design studies to investigate Fluvastatin’s efficacy in understudied subgroups (e.g., diabetic patients with multivessel disease)?
- Methodological Answer : Implement adaptive trial designs with pre-specified subgroup hypotheses. Enrich cohorts by targeting high-risk populations (e.g., HbA1c >7%, multivessel stenosis ≥70%). Use propensity score matching to balance covariates and ensure adequate statistical power (≥80%) for subgroup comparisons. Report interaction p-values to confirm effect modification .
Data Interpretation & Reproducibility
Q. What steps ensure reproducibility in Fluvastatin pharmacokinetic studies?
- Methodological Answer : Standardize protocols for blood sampling (e.g., fasting vs. fed states), storage conditions (−80°C for plasma), and LC-MS/MS quantification of fluvastatin lactone and hydroxy acid metabolites. Cross-validate assays with certified reference materials (USP Fluvastatin Sodium RS) and document all deviations .
Q. How can researchers address bias in observational studies exploring Fluvastatin’s long-term safety?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
